1,3-Dipalmitoyl-2-(4-aminobutyryl)glycerol

Overview

Description

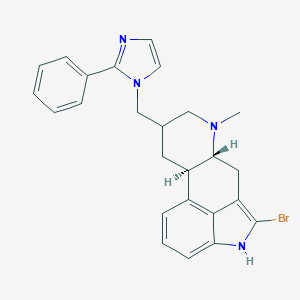

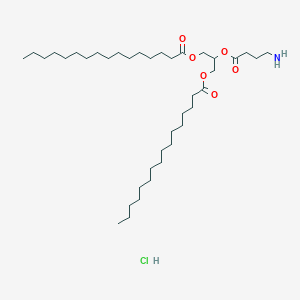

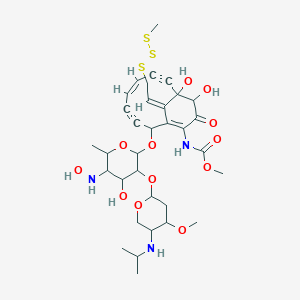

1,3-Dipalmitoyl-2-(4-aminobutyryl)glycerol is a diglyceride ester of γ-aminobutyric acid (GABA) that has been synthesized and studied for its filaricidal activity . It has been found to be active on infective larvae and microfilariae of Molinema dessetae, a rodent filaria .

Synthesis Analysis

The synthesis of this compound is based on the triglycerides metabolism . The synthesis process involves the esterification of GABA .Molecular Structure Analysis

The molecular formula of this compound is C39H76ClNO6 . Its molecular weight is 690.49 g/mol.Chemical Reactions Analysis

In vitro, GABA at 2.5 x 10 (-3) M induced a temporary paralysis and the ester drug at the same concentration was fully active on adults . In vivo, no significant activity was observed by oral administration of a daily dose of GABA (10 (-2) M) .Scientific Research Applications

Polymorphism Studies

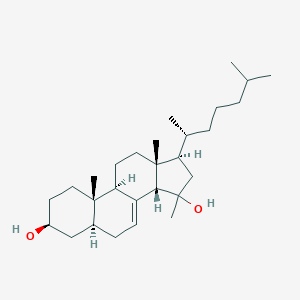

1,3-Dipalmitoyl-2-(4-aminobutyryl)glycerol, as a diglyceride, has been subject to studies on its polymorphism. These studies involve examining different solid forms (polymorphs) using techniques like X-ray diffraction, infrared (IR) spectroscopy, Raman spectroscopy, and differential scanning calorimetry. Such research provides insights into the thermal behavior and structural properties of these compounds, which are critical for applications in food science, material science, and pharmaceuticals (Shannon et al., 2010).

Phase Behavior in Solution

The phase behavior of diglycerides like this compound in organic solutions has been studied to understand their interactions and stability in different states. This includes analyzing their melting points and stability in various solutions, which is crucial for their use in lipid-based formulations and nano-carriers (Ikeda-Naito et al., 2014).

Oxidation Product Analysis

Research has been conducted on the oxidation products of triacylglycerols (TAGs) containing oleic acid, including derivatives of this compound. This involves identifying and characterizing hydroperoxy- and epoxy-TAGs, which is significant for understanding lipid oxidation processes in food and biological systems (Giuffrida et al., 2004).

Solid Phase Behavior in Mixture Systems

Studies on the solid phase behavior of mixtures involving compounds like this compound provide insights into their crystallization and melting properties. This research is pivotal for the food industry, particularly in the development of fats and oils with specific textural and melting properties (Macridachis et al., 2022).

Molecular Dynamics and Bilayer Studies

Molecular dynamics simulations have been used to study the structural and dynamic properties of bilayers containing derivatives of this compound. Such studies are essential for understanding the behavior of lipid membranes, which has implications in biophysics and pharmacology (Leekumjorn & Sum, 2006).

Application in Medical Imaging

Innovative applications like the development of lipid nanobubbles for ultrasound imaging in prostate cancer diagnosis have been explored. This includes using derivatives of this compound in the fabrication of targeted nanobubbles, demonstrating the compound's potential in medical diagnostics and therapy (Fan et al., 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[2-(4-aminobutanoyloxy)-3-hexadecanoyloxypropyl] hexadecanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H75NO6.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-37(41)44-34-36(46-39(43)32-29-33-40)35-45-38(42)31-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h36H,3-35,40H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBXSKHLULBYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923663 | |

| Record name | 2-[(4-Aminobutanoyl)oxy]propane-1,3-diyl dihexadecanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

690.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121067-20-7 | |

| Record name | 1,3-Dipalmitoyl-2-(4-aminobutyryl)glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121067207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Aminobutanoyl)oxy]propane-1,3-diyl dihexadecanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

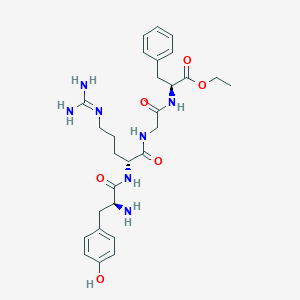

![(2R,3R,4R,5R,6R)-6-[(1R,2R)-2-[(3S,10R,13S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1,2-dihydroxypropyl]-2,4-dimethyl-2-piperidin-3-yloxyoxane-3,4,5-triol](/img/structure/B218466.png)